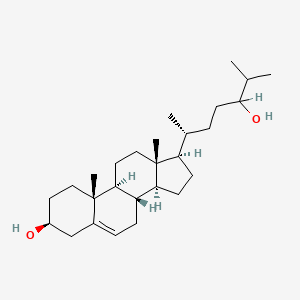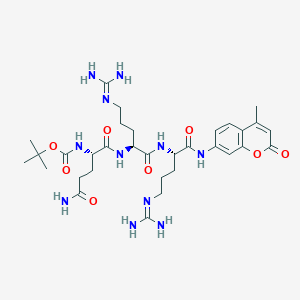
Boc-Gln-Arg-Arg-Mca
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Gln-Arg-Arg-Mca, also known as Boc-Gln-Arg-Arg-4-methylcoumaryl-7-amide, is a synthetic peptide substrate widely used in biochemical research. This compound is particularly valuable for studying protease activity, as it releases a fluorescent product upon cleavage by specific enzymes. The fluorescence can be easily detected and measured, making it a useful tool for various assays.
Applications De Recherche Scientifique
Boc-Gln-Arg-Arg-Mca has a wide range of applications in scientific research:
Chemistry: It is used to study the catalytic mechanisms of proteases and to screen for enzyme inhibitors.
Biology: The compound is employed in assays to measure protease activity in various biological samples, including tissues and cell lysates.
Medicine: this compound is used in diagnostic assays to detect protease-related diseases, such as cancer and neurodegenerative disorders.
Industry: The compound is utilized in the development of pharmaceuticals and in quality control processes for enzyme-based products
Analyse Biochimique
Biochemical Properties
Boc-Gln-Arg-Arg-Mca interacts with several enzymes and proteins. It is a substrate for trypsin , a serine protease that cleaves peptide chains mostly at the carboxyl side of lysine or arginine . This compound can also be used for measuring the proteolytic activity of TMPRSS2 , a transmembrane serine protease involved in viral infections.
Cellular Effects
The effects of this compound on cells are primarily related to its role as a substrate for trypsin. Trypsin activity is a commonly used biomarker for assessing the severity of both in vivo and in vitro experimental acute pancreatitis . Therefore, this compound, as a trypsin substrate, can influence cell function by affecting trypsin activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with trypsin. When trypsin cleaves this compound, a fluorescent dye called MCA (7-methoxycoumarin-4-acetic-acid) is released, which can be detected via fluorescence intensity . This property is used to measure trypsin activity, providing a mechanism for studying the enzyme’s function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Gln-Arg-Arg-Mca typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each amino acid is protected by a Boc (tert-butyloxycarbonyl) group to prevent unwanted side reactions. After the peptide chain is fully assembled, the Boc groups are removed, and the peptide is cleaved from the resin. The final step involves coupling the peptide with 4-methylcoumaryl-7-amide (Mca) to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the final product’s identity and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Gln-Arg-Arg-Mca primarily undergoes enzymatic cleavage reactions. Proteases, such as trypsin, recognize and cleave the peptide bond between the arginine residues and the Mca group. This cleavage releases the fluorescent compound 7-amino-4-methylcoumarin (AMC), which can be detected using fluorescence spectroscopy .
Common Reagents and Conditions
The enzymatic cleavage of this compound typically occurs in buffered aqueous solutions. Common reagents include Tris-HCl buffer, calcium chloride, and Triton X-100. The reaction conditions, such as pH and temperature, are optimized to match the specific protease being studied. For example, trypsin activity is often measured at pH 7.5 and 37°C .
Major Products Formed
The major product formed from the enzymatic cleavage of this compound is 7-amino-4-methylcoumarin (AMC). This compound exhibits strong fluorescence, making it easy to detect and quantify. The release of AMC serves as an indicator of protease activity and allows researchers to study enzyme kinetics and inhibition .
Mécanisme D'action
The mechanism of action of Boc-Gln-Arg-Arg-Mca involves its recognition and cleavage by specific proteases. The peptide substrate is designed to mimic the natural substrates of these enzymes. Upon binding to the active site of the protease, the peptide bond between the arginine residues and the Mca group is hydrolyzed, releasing the fluorescent AMC. This process allows researchers to monitor protease activity in real-time and to study the enzyme’s specificity and kinetics .
Comparaison Avec Des Composés Similaires
Boc-Gln-Arg-Arg-Mca is unique due to its specific sequence and the presence of the Mca group, which provides a fluorescent readout. Similar compounds include:
Boc-Gln-Ala-Arg-Mca: Another peptide substrate with a different sequence, used to study trypsin activity.
Boc-Phe-Ser-Arg-Mca: A substrate used to investigate the activity of chymotrypsin-like proteases.
Boc-Leu-Arg-Arg-Mca: A substrate for studying proteases with specificity for leucine and arginine residues .
These compounds share the common feature of releasing a fluorescent product upon enzymatic cleavage, but they differ in their amino acid sequences and the specific proteases they target.
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-5-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49N11O8/c1-17-15-25(45)50-23-16-18(9-10-19(17)23)40-26(46)20(7-5-13-38-29(34)35)41-27(47)21(8-6-14-39-30(36)37)42-28(48)22(11-12-24(33)44)43-31(49)51-32(2,3)4/h9-10,15-16,20-22H,5-8,11-14H2,1-4H3,(H2,33,44)(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H4,34,35,38)(H4,36,37,39)/t20-,21-,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQJHZHFUZJSAA-FKBYEOEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49N11O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
715.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Boc-Gln-Arg-Arg-MCA interfere with the fertilization process in toads?
A1: this compound acts as a competitive inhibitor of both vitelline coat (VC) lysis and fertilization in toads. [] The research suggests that toad sperm utilize a protease enzyme to digest the VC of uterine eggs, a crucial step for successful fertilization. This compound, being a protease substrate, competes with the VC for binding to this sperm protease. This competitive inhibition hinders the enzyme's ability to digest the VC, thereby preventing sperm from accessing and fertilizing the egg.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3aS,6R,6aS)-6-[(1S)-1,2-dihydroxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1141358.png)
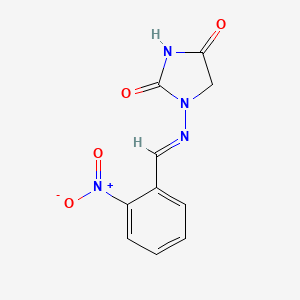

![(4S,6S)-4-(Ethylamino)-6-methyl-7,7-dioxo-4,5,6,7a-tetrahydro-2H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B1141363.png)
![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone](/img/structure/B1141364.png)
![[R-(E)]-1-[8-(beta-D-Glucopyranosyloxy)-2,6-dimethyl-2-octenoate] beta-D-Glucopyranose](/img/structure/B1141365.png)
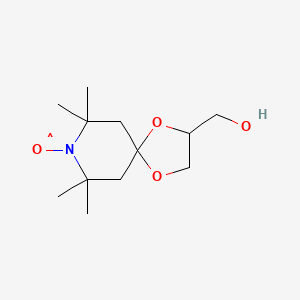
![O,O,C4-Tris[3-N[-(5-methyl-1,3,4-thiadiazol-2-yl)-propionyl]curcumin](/img/new.no-structure.jpg)
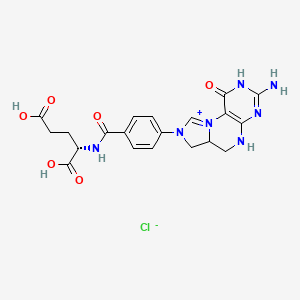
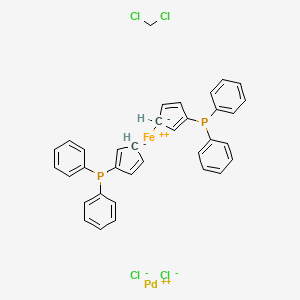
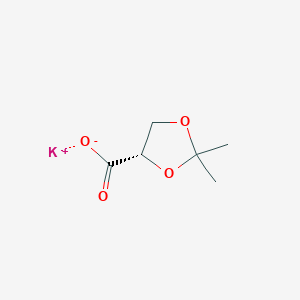
![2-[2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethanol;(Z)-but-2-enedioic acid](/img/structure/B1141374.png)
